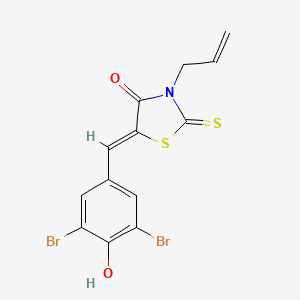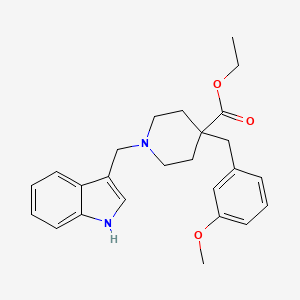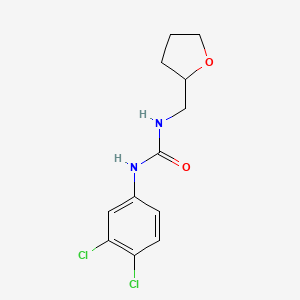![molecular formula C19H11N3O3 B4904703 2-amino-5,10-dioxo-4-(pyridin-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4904703.png)
2-amino-5,10-dioxo-4-(pyridin-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5,10-dioxo-4-(pyridin-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound with significant pharmacological potential. It is a derivative of lawsone and has been studied for its cytotoxic properties, particularly in the context of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,10-dioxo-4-(pyridin-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-5,10-dioxo-4-(pyridin-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with potentially different biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carbonitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-amino-5,10-dioxo-4-(pyridin-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown significant antiproliferative activity against human leukemia cells.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-amino-5,10-dioxo-4-(pyridin-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile exerts its effects involves binding to DNA, presumably non-covalently . This interaction disrupts cellular processes, leading to increased reactive oxygen species and inducing apoptosis in cancer cells. The compound’s selectivity for cancer cells over normal cells is a key aspect of its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole: This compound has shown potent anticancer activity and is structurally related.
Uniqueness
What sets 2-amino-5,10-dioxo-4-(pyridin-3-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile apart is its high selectivity for invasive melanoma cells and its ability to induce senescence rather than apoptosis in these cells . This unique mechanism of action and selectivity profile make it a promising candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
2-amino-5,10-dioxo-4-pyridin-3-yl-4H-benzo[g]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O3/c20-8-13-14(10-4-3-7-22-9-10)15-16(23)11-5-1-2-6-12(11)17(24)18(15)25-19(13)21/h1-7,9,14H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSQLSIBENYRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CN=CC=C4)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B4904622.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4904633.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4904634.png)
![N-(2-bromo-4-nitrophenyl)spiro[2.3]hexane-2-carboxamide](/img/structure/B4904644.png)
![2-(4-chloro-N-methylsulfonylanilino)-N-[2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]ethyl]acetamide](/img/structure/B4904649.png)
![2-methyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4904658.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methylphenyl)propanamide](/img/structure/B4904668.png)

![N-[(E)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B4904687.png)

![3-fluoro-N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4904721.png)
![3-[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B4904723.png)
![3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N-cyclohexyl-N-methyl-2-pyridinamine](/img/structure/B4904730.png)
